molecular formula C18H15AuBr2ClP+ B14679275 (Dibromo-lambda3-chloranyl)-triphenylphosphanium;gold CAS No. 32425-13-1

(Dibromo-lambda3-chloranyl)-triphenylphosphanium;gold

Katalognummer: B14679275
CAS-Nummer: 32425-13-1
Molekulargewicht: 654.5 g/mol
InChI-Schlüssel: ICMDESGGVGTNDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Dibromo-lambda3-chloranyl)-triphenylphosphanium;gold is a complex organometallic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a gold atom coordinated with a triphenylphosphine ligand and a dibromo-lambda3-chloranyl group, making it a subject of study in coordination chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Dibromo-lambda3-chloranyl)-triphenylphosphanium;gold typically involves the reaction of gold precursors with triphenylphosphine and dibromo-lambda3-chloranyl reagents. One common method is the reaction of gold(III) chloride with triphenylphosphine in the presence of dibromo-lambda3-chloranyl under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(Dibromo-lambda3-chloranyl)-triphenylphosphanium;gold undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield gold(III) species, while reduction can produce gold(I) complexes. Substitution reactions can result in a variety of gold-ligand complexes .

Wissenschaftliche Forschungsanwendungen

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(Dibromo-lambda3-chloranyl)-triphenylphosphanium;gold is unique due to its gold center, which imparts distinct catalytic and biological properties not found in similar compounds.

Eigenschaften

CAS-Nummer

32425-13-1

Molekularformel

C18H15AuBr2ClP+

Molekulargewicht

654.5 g/mol

IUPAC-Name

(dibromo-λ3-chloranyl)-triphenylphosphanium;gold

InChI

InChI=1S/C18H15Br2ClP.Au/c19-21(20)22(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q+1;

InChI-Schlüssel

ICMDESGGVGTNDN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)Cl(Br)Br.[Au]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.